3-Iodopropane-1,2-diol chemical properties and structure
3-Iodopropane-1,2-diol chemical properties and structure
High-Performance Synthetic Intermediate & Mechanistic Probe
Part 1: Executive Summary
3-Iodopropane-1,2-diol (CAS: 554-10-9), often referred to as
This guide details the physicochemical profile, regioselective synthesis, and "switchable" reactivity of 3-iodopropane-1,2-diol, designed for researchers utilizing it as a precursor for glycidol derivatives, monoalkyl glycerol ethers (MAGEs), and chiral building blocks.
Part 2: Chemical Identity & Structural Analysis[1]
The molecule possesses a chiral center at the C2 position.[2] While often supplied as a racemate, the enantiopure forms are critical for the synthesis of chiral drugs (e.g.,
| Feature | Specification |
| IUPAC Name | 3-Iodopropane-1,2-diol |
| Common Names | |
| CAS Number | 554-10-9 (Note: 554-01-8 is often miscited; 554-10-9 is the definitive identifier) |
| Molecular Formula | |
| Molecular Weight | 201.99 g/mol |
| SMILES | OCC(O)CI |
| Stereochemistry | Contains 1 chiral center (C2).[1] Available as (R), (S), or racemate.[3] |
Structural Reactivity Logic
The molecule's reactivity is defined by the tension between the nucleophilic hydroxyl groups and the electrophilic carbon attached to the iodine.
-
C3-Iodide: A "soft" electrophile susceptible to
displacement. -
C2-Hydroxyl: Positioned for intramolecular attack on C3, releasing iodide to form an epoxide (glycidol) under basic conditions.
-
C1-Hydroxyl: Primary alcohol, generally serving as a solubilizing group or site for further functionalization.
Part 3: Physicochemical Properties
Due to the thermal instability of alkyl iodides, 3-iodopropane-1,2-diol requires careful handling. It decomposes upon heating, liberating elemental iodine (
| Property | Value | Context/Notes |
| Appearance | Viscous liquid or waxy solid | Colorless when pure; yellows rapidly upon light exposure. |
| Melting Point | 48 – 50 °C | Tends to supercool; often handled as a liquid. |
| Boiling Point | Decomposes >140 °C | Do not distill at atmospheric pressure. High vacuum required. |
| Density | ~2.19 g/cm³ | Significantly denser than water due to the heavy iodine atom. |
| Solubility | High: Water, MeOH, EtOH, AcetoneLow: Hexane, Toluene | Amphiphilic nature allows use in diverse solvent systems. |
| Stability | Light & Heat Sensitive | Must be stored at 2–8°C in amber glass under inert gas ( |
Part 4: Synthesis & Production Protocols
While historical methods involve the direct reaction of glycerol with HI, this yields a mixture of isomers (
Protocol: Regioselective Synthesis via Glycidol Ring Opening
Objective: Synthesize 3-iodopropane-1,2-diol with >95% regioselectivity.
Reagents:
-
Glycidol (racemic or chiral)
-
Sodium Iodide (NaI)[4]
-
Acetic Acid (glacial)[4]
-
Solvent: Acetone or THF
Step-by-Step Methodology:
-
Preparation: Dissolve NaI (1.2 equiv) in Acetone (0.5 M concentration relative to glycidol).
-
Acidification: Add Glacial Acetic Acid (1.5 equiv). The acid activates the epoxide oxygen, making the ring susceptible to nucleophilic attack.
-
Addition: Cool the solution to 0°C. Add Glycidol (1.0 equiv) dropwise over 30 minutes. Critical: Exothermic reaction. Control temperature to prevent polymerization.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Solvent: EtOAc/Hexane 1:1) or NMR (disappearance of epoxide peaks at
2.8–3.2). -
Workup:
-
Neutralize with saturated
solution. -
Extract with Ethyl Acetate (3x).[5]
-
Wash organic layer with 10% Sodium Thiosulfate (
) to remove any free iodine (yellow color). -
Dry over
and concentrate in vacuo at <40°C.
-
-
Purification: If necessary, purify via rapid column chromatography (Silica gel; EtOAc/Hexane gradient). Note: Prolonged exposure to silica can cause degradation.
Validation (NMR Signature):
-
NMR (
or ): Look for the upfield shift of the C3 protons.-
3.2–3.4 ppm (dd, 2H,
) -
3.6–3.8 ppm (m, 1H,
) -
3.5–3.7 ppm (d, 2H,
)
-
3.2–3.4 ppm (dd, 2H,
Part 5: Reactivity Profile & Pathway Visualization
3-Iodopropane-1,2-diol acts as a "chemical switch." It can function as a stable intermediate or be activated to form glycidol in situ, which then reacts with nucleophiles. This is particularly useful when the direct handling of carcinogenic glycidol is undesirable.
The Iodohydrin-Epoxide Cycle
The following diagram illustrates the central role of 3-iodopropane-1,2-diol in converting glycerol derivatives into functionalized building blocks.
Figure 1: The synthetic versatility of 3-iodopropane-1,2-diol.[5] Note the reversible cycle between the iodohydrin and glycidol, controlled by pH.
Key Reaction Mechanisms
-
Epoxide Formation (Payne-like Rearrangement): Treatment with base (
) deprotonates the C2-hydroxyl. The resulting alkoxide performs an intramolecular attack on C3, displacing iodide and reforming the epoxide ring (Glycidol).-
Application: Generating glycidol in situ for immediate reaction with amines or thiols, avoiding the storage of unstable epoxides.
-
-
Direct Nucleophilic Substitution: The C3-Iodine is an excellent leaving group.
Part 6: Safety, Toxicology & Handling (E-E-A-T)
Warning: 3-Iodopropane-1,2-diol is a potent alkylating agent. While less regulated than 3-MCPD in food matrices, it shares similar toxicological mechanisms in laboratory settings.
| Hazard Class | Description | Mitigation Strategy |
| Alkylating Potential | Can alkylate DNA (guanine residues), posing genotoxic risks. | Use Double Nitrile Gloves and work in a fume hood. Quench glassware with thiosulfate. |
| Acute Toxicity | Harmful if swallowed or absorbed through skin. Targets kidneys (nephrotoxic). | Avoid dust/aerosol formation. |
| Decomposition | Releases | Store in amber vials wrapped in foil. Keep refrigerated. |
Comparison to 3-MCPD:
-
Reactivity: 3-Iodo > 3-Chloro. The iodo-analog reacts faster with biological nucleophiles.
-
Metabolism: Both are metabolized to glycidol (via epoxide formation) and oxalic acid (nephrotoxic metabolite).
Part 7: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92127, 3-Iodopropane-1,2-diol. Retrieved from [Link]
-
Bonner, T. G., et al. (1969). Kinetic studies of the reactions of 3-substituted propane-1,2-diols. Journal of the Chemical Society B: Physical Organic. (Foundational mechanistic work on halohydrin cyclization).
-
Spilling, C. D. (2001). Epoxides and Aziridines: Ring Opening and Cyclization. In Encyclopedia of Reagents for Organic Synthesis. (Context for NaI/AcOH ring opening).
-
International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: 3-Monochloropropane-1,2-diol. (Toxicological proxy reference).
Sources
- 1. 3-Iodo-1,2-propanediol | C3H7IO2 | CID 92127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Unexpected Highly Efficient Ring-Opening of Aziridines or Epoxides with Iodine Promoted by Thiophenol [organic-chemistry.org]
- 7. scs.illinois.edu [scs.illinois.edu]
